N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound is a synthetic small molecule featuring a benzothiazole-thiophene scaffold linked to a 4-cyanobenzamide group. While structurally related to several benzothiazole or thiophene derivatives with reported anti-inflammatory, kinase-inhibitory, or antiproliferative activities, the precise pharmacological or industrial differentiation profile of this specific entity remains undefined in publicly available primary literature or patent claims.

Molecular Formula C21H15N3OS2
Molecular Weight 389.49
CAS No. 886959-16-6
Cat. No. B2668233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide
CAS886959-16-6
Molecular FormulaC21H15N3OS2
Molecular Weight389.49
Structural Identifiers
SMILESCC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C21H15N3OS2/c1-12-13(2)26-21(24-19(25)15-9-7-14(11-22)8-10-15)18(12)20-23-16-5-3-4-6-17(16)27-20/h3-10H,1-2H3,(H,24,25)
InChIKeyGFTFCXWAVBROIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886959-16-6: Technical Baseline for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide


This compound is a synthetic small molecule featuring a benzothiazole-thiophene scaffold linked to a 4-cyanobenzamide group. While structurally related to several benzothiazole or thiophene derivatives with reported anti-inflammatory, kinase-inhibitory, or antiproliferative activities, the precise pharmacological or industrial differentiation profile of this specific entity remains undefined in publicly available primary literature or patent claims.

Exploratory medicinal chemistry probe with an uncharacterized benzothiazole–thiophene scaffold
No quantitative bioactivity data exists; selection is based solely on novelty
Building block for SAR library synthesis around the 4-cyanobenzamide moiety
Structural analog activities have not been verified for this specific entity

Why Generic Substitution of 886959-16-6 Poses an Unquantifiable Risk


Due to the absence of publicly available, verifiable head-to-head comparator data or quantitative biological activity profiles, there is no evidence to support that this specific 4-cyanobenzamide derivative offers any superiority, equivalence, or even similarity to closely related analogs (e.g., the 4-nitro, 2-fluoro, or 4-dimethylsulfamoyl benzamide congeners). Any claim of interchangeability is unsupported and represents a significant procurement or experimental risk.

Unverified No head-to-head comparator data exists; analog activity cannot be assumed to transfer
Unsupported Any claim of equivalence or superiority over related 4-substituted benzamides is unsupported
Risk Substitution without experimental validation may introduce uncharacterized biological or physicochemical variables

886959-16-6: Absence of Verifiable Quantitative Differentiation Data


No Comparative Biological Activity Data Available

A comprehensive search of primary research, patents, and authoritative databases yielded no quantitative data (e.g., IC50, Ki, EC50) for this compound against any biological target. Consequently, no direct comparison to any analog can be made. Claims of 'high activity' or 'excellent performance' from non-authoritative sources cannot be verified and are not actionable for scientific selection.

Bioactivity Data
Data to verify
No quantitative biological activity data (IC50, Ki, EC50) available
No basis to prioritize this compound over any structurally similar alternative
Comprehensive database and literature search yielded no target-engagement evidence
Medicinal Chemistry Chemical Biology Drug Discovery

886959-16-6 Application Scenarios Based on Evidence


Exploratory Chemical Biology or Medicinal Chemistry Research

This compound should only be considered in an exploratory context, where its value is derived from its novelty and the intent to generate primary data. It cannot be recommended for any specific validated industrial or therapeutic application until quantitative differentiation data is established in peer-reviewed studies.

Building Block for Library Synthesis and SAR Exploration

The 4-cyanobenzamide moiety offers a potential hydrogen-bond acceptor and dipole moment that may influence target binding. This compound could serve as a building block to probe structure-activity relationships (SAR) around the benzothiazole-thiophene core, but no pre-existing data supports its selection over other substituted benzamides.

Application
Selection Property
Validation Focus
Exploratory Medicinal Chemistry Research
Novel benzothiazole-thiophene scaffold
Primary bioactivity data generation
SAR Library Synthesis
4-Cyanobenzamide moiety (potential H-bond acceptor)
SAR exploration around the benzothiazole core
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